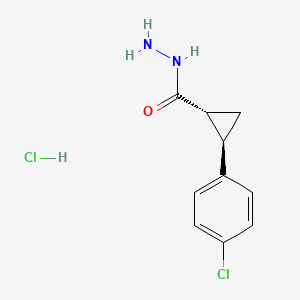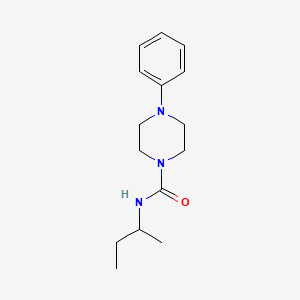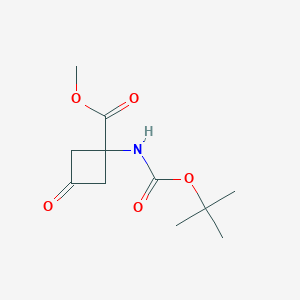
1-(tert-Butoxycarbonylamino)-3-oxocyclobutanecarboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is an organic compound that features a cyclobutanecarboxylate core with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester
Applications De Recherche Scientifique
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate has several applications in scientific research:
Mécanisme D'action
Target of Action
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is a compound that primarily targets amino groups in organic compounds . The tert-butoxycarbonyl (Boc) group in the compound is a classical masking functionality employed in organic synthesis for the protection of amino groups .
Mode of Action
The compound interacts with its targets through a process known as deprotection. The Boc group in Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate can be removed under certain conditions, revealing the amino group that was previously protected . This process is crucial in synthetic organic transformations, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate affects the biochemical pathways involved in the synthesis of various organic compounds. By protecting and deprotecting amino groups, it influences the formation of bonds and the overall structure of the resulting compounds .
Result of Action
The primary result of the action of Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This allows for the formation of desired bonds and the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate can be influenced by various environmental factors. For instance, the compound’s deprotection process takes place under room temperature conditions . Additionally, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis can also affect its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate typically involves the reaction of a cyclobutanone derivative with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition of the amino group to the carbonyl carbon, followed by esterification with methanol to form the final product .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar Boc-protected amino group and a methyl ester but differs in the presence of a phenyl group and a hydroxyl group.
tert-Butoxycarbonyl derivatives of amino acids: These compounds share the Boc-protected amino group but have different core structures, such as amino acids.
Uniqueness
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is unique due to its cyclobutanecarboxylate core, which imparts distinct structural and chemical properties. This rigidity and the presence of the Boc-protected amino group make it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Propriétés
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h5-6H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSGIAWSKKIAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one](/img/structure/B2546579.png)
![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)
![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2546585.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2546586.png)
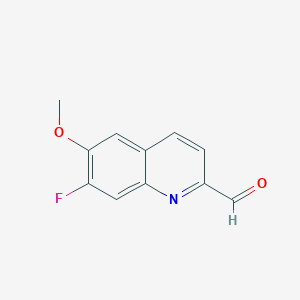
![N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2546590.png)
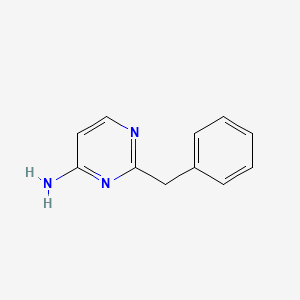
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2546593.png)

![8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2546597.png)

